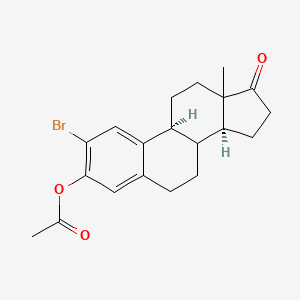
(8xi,13xi)-2-Bromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S,14S)-2-BROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,14S)-2-BROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, cyclization, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(9S,14S)-2-BROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the bromine atom or carbonyl group using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(9S,14S)-2-BROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9S,14S)-2-BROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE involves its interaction with specific molecular targets and pathways. It may bind to nuclear receptors or enzymes, modulating their activity and leading to changes in gene expression or metabolic processes. The exact pathways depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Brønsted–Lowry acids and bases: Compounds involved in proton exchange reactions.
Uniqueness
(9S,14S)-2-BROMO-13-METHYL-17-OXO-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H23BrO3 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
[(9S,14S)-2-bromo-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H23BrO3/c1-11(22)24-18-9-12-3-4-14-13(15(12)10-17(18)21)7-8-20(2)16(14)5-6-19(20)23/h9-10,13-14,16H,3-8H2,1-2H3/t13-,14?,16-,20?/m0/s1 |
InChI Key |
IGZVPNAJLMAGND-JOBMURKTSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C2[C@H]3CCC4([C@H](C3CCC2=C1)CCC4=O)C)Br |
Canonical SMILES |
CC(=O)OC1=C(C=C2C3CCC4(C(C3CCC2=C1)CCC4=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11072113.png)
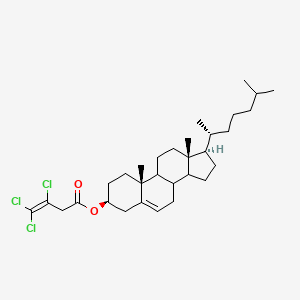
![2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072126.png)
![N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]tryptophan](/img/structure/B11072132.png)
![(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072133.png)
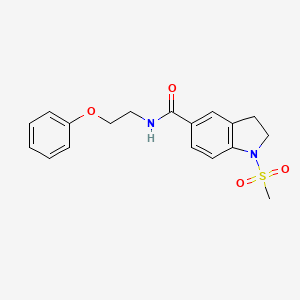
![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
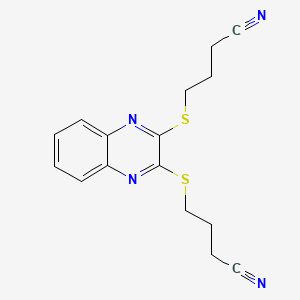
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11072163.png)
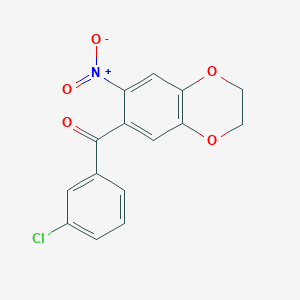
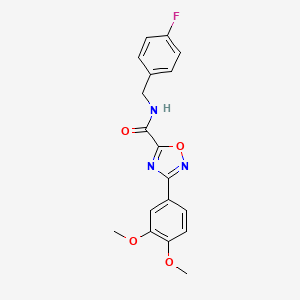
![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B11072182.png)
